(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
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Overview
Description
The compound is a derivative of the amino acid valine . It appears to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of the compound is C20H21NO4 . More information about the molecular structure can be found in the referenced documents, including NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using a Waters LC-3000 system . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.39 and a boiling point of 567.9°C at 760 mmHg . It is stored sealed in dry conditions at room temperature .Scientific Research Applications
Peptide Synthesis
Scientific Field
Biochemistry
Application Summary
Fmoc-Lys-OAll.HCl is used in the synthesis of lipidated peptides . These peptides have been invaluable tools in biochemical and biophysical studies .
Methods of Application
The compound is added to a resin and shaken under argon for 3.5 hours. The solution is then filtered off and the resin is treated with a mixture of DCM/MeOH/DIEA .
Results or Outcomes
The use of Fmoc-Lys-OAll.HCl in peptide synthesis has enabled the creation of fully posttranslationally modified peptides and proteins .
Hydrogel Formation
Scientific Field
Material Science
Application Summary
An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This compound exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators .
Methods of Application
The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
Results or Outcomes
The hydrogels and organogels formed by Fmoc-K (Fmoc) have several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Ergogenic Supplements
Scientific Field
Nutrition Science
Application Summary
Amino acids and amino acid derivatives, including Fmoc-Lys-OAll.HCl, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Methods of Application
The specific methods of application can vary, but typically involve oral ingestion of the compound as part of a dietary supplement .
Results or Outcomes
These supplements are recognized to be beneficial as ergogenic dietary substances, potentially enhancing athletic performance .
Use in the Synthesis of D-Lysine
Application Summary
Nα-Fmoc-D-lysine is an N-Fmoc-protected form of D-Lysine . D-Lysine is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro .
Methods of Application
The compound is used in the synthesis of D-Lysine .
Results or Outcomes
The use of Fmoc-Lys-OAll.HCl in the synthesis of D-Lysine has enabled the creation of a compound that can reduce non-enzymatic glycation in vitro .
Safety And Hazards
properties
IUPAC Name |
prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-FTBISJDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856388 |
Source
|
Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride | |
CAS RN |
815619-80-8 |
Source
|
Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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